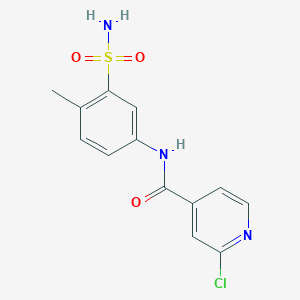
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hypoxic-Cytotoxic Agents
Research has demonstrated the synthesis and biological in vitro activities of new quinoxaline derivatives, including those with piperazine moieties, which exhibit hypoxic-cytotoxic properties. These compounds are designed with basic lateral chains and different substituents, aiming to enhance their potency and selectivity as potential therapeutic agents (Ortega et al., 2000).
Antidepressant and Antianxiety Activities
Novel derivatives of piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities. The study involves the design and synthesis of compounds with a furan-2-yl moiety, which were tested in animal models to assess their behavioral effects. These findings suggest potential applications in the treatment of mental health disorders (Kumar et al., 2017).
Antibacterial Activity
Several studies have focused on the synthesis of quinoxaline derivatives, including those with piperazinyl moieties, to evaluate their antibacterial activity. These compounds were tested against various Gram-positive and Gram-negative bacteria, showing significant antibacterial properties. The research highlights the potential of these compounds in developing new antibacterial agents (Foroumadi et al., 2007).
Antimicrobial Activity
Research on the design and synthesis of s-Triazine-based thiazolidinones incorporating piperazine moieties has revealed their promising antimicrobial activities against a range of bacteria and fungi. These studies contribute to the search for new antimicrobial agents with potential applications in treating infections (Patel et al., 2012).
Molecular Docking and Pharmacological Agents
Studies have also explored the synthesis of novel compounds containing quinoline and piperazine structures for their potential as pharmacological agents. Molecular docking and structural analyses have been conducted to understand their interactions with biological targets, providing insights into their therapeutic potential (Marganakop et al., 2022).
Propiedades
IUPAC Name |
3-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-21-20(24-17-4-1-2-5-18(17)25-21)26-9-7-16(8-10-26)22(30)27-11-13-28(14-12-27)23(31)19-6-3-15-32-19/h1-6,15-16H,7-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBSHNJRLVTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=NC5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
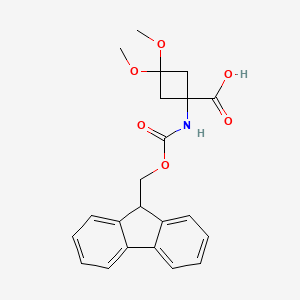
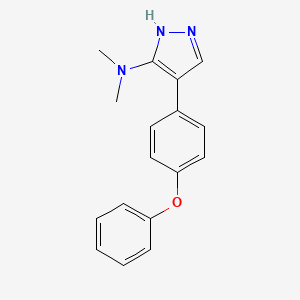
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)
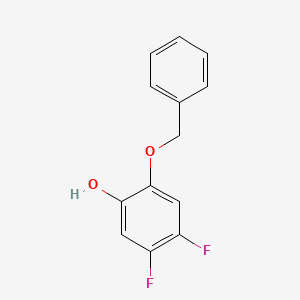
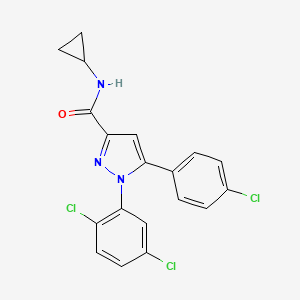
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B3001683.png)

![(2E)-1-(naphthalen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}but-2-en-1-one](/img/structure/B3001689.png)
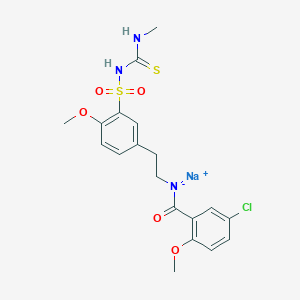
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B3001692.png)
![5-BROMO-2-CHLORO-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B3001693.png)
